N,N-Diethyl-6-methyl-3-phenyl[1,2,3]triazolo[5,1-c][1,2,4]triazin-7-amine
Description
N,N-Diethyl-6-methyl-3-phenyl[1,2,3]triazolo[5,1-c][1,2,4]triazin-7-amine is a fused heterocyclic compound featuring a triazolo[5,1-c][1,2,4]triazine core. Key structural features include:
- Methyl substituent at position 6, contributing to steric and electronic modulation.
- Phenyl ring at position 3, providing aromatic stacking interactions.
Properties
CAS No. |
64781-66-4 |
|---|---|
Molecular Formula |
C15H18N6 |
Molecular Weight |
282.34 g/mol |
IUPAC Name |
N,N-diethyl-6-methyl-3-phenyltriazolo[5,1-c][1,2,4]triazin-7-amine |
InChI |
InChI=1S/C15H18N6/c1-4-20(5-2)15-11(3)16-18-14-13(17-19-21(14)15)12-9-7-6-8-10-12/h6-10H,4-5H2,1-3H3 |
InChI Key |
CEUXCXXIVUAVKD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(N=NC2=C(N=NN21)C3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-6-methyl-3-phenyl-[1,2,3]triazolo[5,1-c][1,2,4]triazin-7-amine typically involves the construction of the triazolo-triazine core followed by functionalization. One common method involves the reaction of 3-phenyl-1,2,4-triazine with diethylamine and methyl iodide under basic conditions. The reaction proceeds through nucleophilic substitution and cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-6-methyl-3-phenyl-[1,2,3]triazolo[5,1-c][1,2,4]triazin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, diethylamine, methyl iodide.
Major Products
The major products formed from these reactions include various substituted triazolo-triazines, oxides, and reduced derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities.
Medicine: Potential use as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N,N-Diethyl-6-methyl-3-phenyl-[1,2,3]triazolo[5,1-c][1,2,4]triazin-7-amine involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. It can also interact with receptors, modulating their activity and downstream signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Comparative Analysis
Energetic vs. Pharmaceutical Applications Explosives (PTX, TTX): Nitro groups (NO₂) at positions 3,7,8 confer high density (TTX: 1.89 g/cm³) and detonation performance (TTX: comparable to RDX) but reduce thermal stability (TTX decomposition at 220°C) . Antivirals (Triazavirin®): The nitro group at position 3 and methylsulfanyl at position 7 enable nucleophilic substitution reactions, critical for antiviral activity. The target compound lacks these groups, suggesting divergent mechanisms .
Receptor-Targeted Analogues ZM241385 derivatives (e.g., LUF 7445) feature hydrogen-bonding motifs (e.g., 7-amino, furan) for adenosine receptor binding. The target compound’s diethylamino and phenyl groups may enhance blood-brain barrier penetration but reduce polar interactions .
Synthetic Accessibility Triazavirin® derivatives are synthesized via nucleophilic substitution of nitro groups (e.g., with glutathione), while the target compound’s diethylamino group likely requires alkylation or amination strategies .
Thermal Stability: Unlike nitro-containing analogues (TTX decomposition >200°C), the target compound’s lack of nitro groups may improve stability under physiological conditions .
Biological Activity
N,N-Diethyl-6-methyl-3-phenyl[1,2,3]triazolo[5,1-c][1,2,4]triazin-7-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.
Overview of the Compound
- Chemical Structure : The compound features a complex triazolo-triazine core that is significant for its biological properties.
- Molecular Formula : C15H18N6
- Molecular Weight : 282.34 g/mol
- CAS Number : 64781-66-4
Synthesis Methods
The synthesis of this compound typically involves:
- Starting Materials : 3-phenyl-1,2,4-triazine, diethylamine, and methyl iodide.
- Reaction Conditions : Conducted under basic conditions facilitating nucleophilic substitution and cyclization to form the desired product.
- Industrial Production : Optimized methods for large-scale production may include continuous flow reactors and high-throughput screening techniques to enhance yield and selectivity .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound can inhibit specific enzyme activities by binding to the active sites of these enzymes. This prevents substrate binding and subsequent catalytic actions.
- Receptor Modulation : It has the potential to modulate receptor activities and influence downstream signaling pathways. This can lead to various physiological effects depending on the receptor targeted.
Antitumor Activity
Research indicates that compounds with similar triazole structures exhibit significant antitumor properties. For instance:
- A study demonstrated that triazole derivatives can induce apoptosis in cancer cell lines with IC50 values comparable to standard anticancer drugs like doxorubicin .
Antimicrobial Properties
This compound has shown promise as an antimicrobial agent:
- Compounds with similar structures have been tested against various Gram-positive and Gram-negative bacteria. The presence of electron-donating groups in the phenyl ring enhances their antibacterial efficacy .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole compounds:
- The presence of specific substituents on the phenyl ring (e.g., methyl or halogen groups) can significantly influence the compound's potency against cancer cells or bacteria.
| Compound | Structure | IC50 (µg/mL) | Activity Type |
|---|---|---|---|
| 9 | Thiazole | 1.61 ± 1.92 | Antitumor |
| 10 | Thiazole | 1.98 ± 1.22 | Antitumor |
| 13 | Triazole | < Doxorubicin | Antitumor |
Case Studies
Several studies have highlighted the potential of triazole derivatives in clinical applications:
- Anticancer Studies : A series of triazole derivatives were synthesized and tested against various cancer cell lines. The results indicated that modifications in the phenyl ring led to enhanced cytotoxicity .
- Antimicrobial Assessments : Compounds were evaluated using the MTT assay for their ability to inhibit bacterial growth. The findings suggest that certain structural features are critical for maximizing antibacterial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
